3-[Amino(cyclopropyl)methyl]oxetan-3-ol
CAS No.: 2172506-46-4
Cat. No.: VC7090957
Molecular Formula: C7H13NO2
Molecular Weight: 143.186
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2172506-46-4 |
|---|---|
| Molecular Formula | C7H13NO2 |
| Molecular Weight | 143.186 |
| IUPAC Name | 3-[amino(cyclopropyl)methyl]oxetan-3-ol |
| Standard InChI | InChI=1S/C7H13NO2/c8-6(5-1-2-5)7(9)3-10-4-7/h5-6,9H,1-4,8H2 |
| Standard InChI Key | OVRVPJDKUQAXMK-UHFFFAOYSA-N |
| SMILES | C1CC1C(C2(COC2)O)N |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
3-[Amino(cyclopropyl)methyl]oxetan-3-ol (C₇H₁₃NO₂) features a compact oxetane ring (a four-membered oxygen heterocycle) substituted at the 3-position with an amino alcohol group bearing a cyclopropane moiety. The oxetane’s three-dimensionality and polarity are enhanced by the sp³-hybridized carbons and hydroxyl group, while the cyclopropane introduces steric bulk and conformational rigidity .
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₃NO₂ |
| SMILES | C1CC1C(C2(COC2)O)N |
| InChI Key | OVRVPJDKUQAXMK-UHFFFAOYSA-N |
| Predicted CCS (Ų)* | [M+H]+: 133.3; [M+Na]+: 139.5 |
*Collision cross-section values derived from ion mobility spectrometry predictions .
Synthetic Considerations
Challenges
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The steric demands of the cyclopropane and oxetane rings may hinder reaction kinetics.
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Stabilizing the amino alcohol moiety during synthesis requires careful pH control to avoid decomposition .
Physicochemical and Pharmacokinetic Profiling
Solubility and Lipophilicity
The oxetane ring enhances aqueous solubility compared to larger heterocycles, while the cyclopropane marginally increases LogD. Computational models estimate a LogP of ~0.5–1.2, though experimental validation is lacking .
Metabolic Stability
Oxetanes are generally resistant to oxidative metabolism but may undergo hydrolysis under acidic conditions. The amino alcohol group introduces potential sites for glucuronidation or sulfation, which could be mitigated by 3,3-disubstitution patterns .
Future Directions and Challenges
Research Gaps
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Experimental validation of synthetic routes and physicochemical properties.
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In vitro profiling of target engagement and off-target effects.
Optimization Strategies
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